Cas no 160939-10-6 (methyl 6-(aminomethyl)pyridine-2-carboxylate)

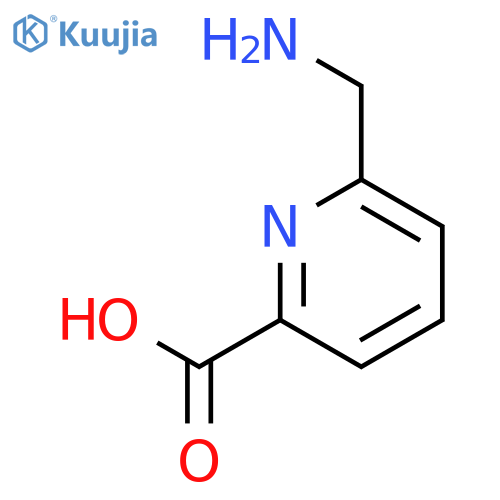

160939-10-6 structure

商品名:methyl 6-(aminomethyl)pyridine-2-carboxylate

CAS番号:160939-10-6

MF:C8H10N2O2

メガワット:166.177201747894

MDL:MFCD09029316

CID:65573

PubChem ID:29921664

methyl 6-(aminomethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 6-Aminomethyl-2-pyridinecarboxylic acid

- 2-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester

- 6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID

- METHYL 6-(AMINOMETHYL)PICOLINATE

- 6-AMINOMETHYL-PYRIDINE-2-CARBOXYLIC ACID

- 6-Aminomethyl-pyridine-2-carboxylic acid methyl ester

- 6-(AMinoMethyl)picolinic acid

- Methyl 6-(aMinoMethyl)pyridine-2-carboxylate

- 2-Pyridinecarboxylicacid,6-(aminomethyl)-,methylester(9CI)

- 6-(Aminomethyl)-2-pyridine carboxylic acid ,97%

- SY253027

- SCHEMBL4453968

- MFCD09029316

- AC-14273

- 160939-10-6

- AC8758

- AB49256

- EN300-108742

- CS-0447526

- AKOS006287853

- METHYL6-(AMINOMETHYL)PICOLINATE

- methyl 6-(aminomethyl)pyridine-2-carboxylate

-

- MDL: MFCD09029316

- インチ: InChI=1S/C8H10N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5,9H2,1H3

- InChIKey: BXSRCFBJJKYNGE-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=CC(=N1)CN

計算された属性

- せいみつぶんしりょう: 152.05900

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -2.7

じっけんとくせい

- 密度みつど: 1.321

- ふってん: 352.4°Cat760mmHg

- フラッシュポイント: 166.9°C

- 屈折率: 1.606

- PSA: 76.21000

- LogP: 0.93880

methyl 6-(aminomethyl)pyridine-2-carboxylate セキュリティ情報

methyl 6-(aminomethyl)pyridine-2-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 6-(aminomethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-108742-10.0g |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 10g |

$4299.0 | 2023-05-25 | ||

| Enamine | EN300-108742-0.1g |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 0.1g |

$376.0 | 2023-10-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-10G |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 10g |

¥ 20,790.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-100MG |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 100MG |

¥ 1,042.00 | 2023-04-03 | |

| Enamine | EN300-108742-0.5g |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 0.5g |

$410.0 | 2023-10-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-250MG |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 250MG |

¥ 1,663.00 | 2023-04-03 | |

| Enamine | EN300-108742-5.0g |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 5g |

$2900.0 | 2023-05-25 | ||

| Enamine | EN300-108742-1g |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 1g |

$428.0 | 2023-10-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-100mg |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 100mg |

¥1043.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-250mg |

methyl 6-(aminomethyl)pyridine-2-carboxylate |

160939-10-6 | 95% | 250mg |

¥1663.0 | 2024-04-23 |

methyl 6-(aminomethyl)pyridine-2-carboxylate 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

160939-10-6 (methyl 6-(aminomethyl)pyridine-2-carboxylate) 関連製品

- 160939-17-3(6-(aminomethyl)pyridine-2-carboxylic acid)

- 97310-93-5(6-Carbamoyl-pyridine-2-carboxylic Acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:160939-10-6)methyl 6-(aminomethyl)pyridine-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):1550.0